Horminone

Descripción general

Descripción

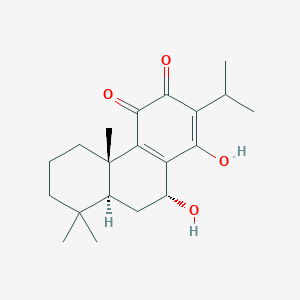

Horminone is a naturally occurring abietane diterpenoid, primarily found in plants belonging to the Lamiaceae family. It is characterized by its unique structure, which includes hydroxy groups at positions 7 and 12 and oxo groups at positions 11 and 14. This compound has garnered significant interest due to its diverse biological activities, including antibacterial, antineoplastic, and antioxidant properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Horminone can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from plants such as Plectranthus aliciae and Sphacele chamaedryoides. The extraction process typically involves hydro-distillation using a Clevenger apparatus, which yields a high concentration of this compound in the essential oil .

Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and then subjecting it to hydro-distillation. The essential oil obtained is then purified using chromatographic techniques to isolate this compound .

Análisis De Reacciones Químicas

Types of Reactions: Horminone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroxy derivatives.

Major Products: The major products formed from these reactions include quinone derivatives, hydroxy derivatives, and acetoxy derivatives, each exhibiting unique biological activities .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Horminone is characterized by hydroxy groups at positions 7 and 12, and oxo groups at positions 11 and 14. Its mechanism of action primarily involves the inhibition of protein synthesis in bacteria, which contributes to its antimicrobial activity. Additionally, it has shown potential as an inhibitor of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis, suggesting its relevance in metabolic research .

Scientific Research Applications

This compound's applications span several disciplines:

Chemistry

- Precursor for Synthesis : this compound serves as a precursor for synthesizing other bioactive compounds.

- Chemical Reactivity Studies : Its unique structure allows for investigations into its chemical properties and reactivity.

Biology

- Antibacterial and Antifungal Properties : this compound has been extensively studied for its efficacy against various bacterial strains and fungi.

- Biological Pathway Modulation : Research indicates its potential role in modulating biological pathways relevant to health and disease.

Medicine

- Antineoplastic Activity : this compound has demonstrated promising results in cancer treatment studies, particularly in inhibiting tumor growth.

- Anti-inflammatory and Antioxidant Effects : Its antioxidant properties may have therapeutic applications in managing oxidative stress-related conditions .

Industry

- Natural Preservatives : this compound is explored for developing natural preservatives due to its antimicrobial properties.

- Cosmetic Formulations : Its antioxidant characteristics make it a candidate for inclusion in cosmetic products aimed at skin health .

Table 1: Summary of this compound's Biological Activities

Table 2: Case Studies on this compound's Efficacy

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound demonstrated its effectiveness against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential use as a natural antimicrobial agent.

Case Study 2: Cancer Research

In vitro studies on cancer cell lines revealed that this compound inhibited growth by inducing apoptosis. The research highlighted its mechanism of action involving the modulation of apoptotic pathways, making it a candidate for further investigation in cancer therapies .

Mecanismo De Acción

Horminone exerts its effects through various molecular targets and pathways. It is known to inhibit the activity of enzymes such as 3-hydroxy-3-methylglutaryl coenzyme A reductase, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to reduced cholesterol levels, making this compound a potential candidate for treating hypercholesterolemia . Additionally, this compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparación Con Compuestos Similares

6,7-Dehydroxyroyleanone: Shares similar antibacterial and antioxidant properties but differs in its specific molecular structure and reactivity.

7-Acetoxyhorminone: Exhibits similar biological activities but has an additional acetoxy group, which may enhance its bioactivity.

Uniqueness: this compound’s unique combination of hydroxy and oxo groups at specific positions contributes to its distinct biological activities and chemical reactivity. Its ability to inhibit key enzymes and disrupt bacterial cell membranes sets it apart from other similar compounds .

Actividad Biológica

Horminone, a compound classified as an abietane diterpenoid, has garnered attention for its diverse biological activities. With the molecular formula , it exhibits properties that position it as a significant subject of study in pharmacology, particularly in the context of cancer treatment and antibacterial applications. This article will delve into the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes multiple fused rings and functional groups such as hydroxyl and carbonyl moieties. The structural configuration contributes to its biological efficacy.

Structural Characteristics

- Molecular Formula :

- Classification : Abietane diterpenoid

- Functional Groups : Hydroxyquinone, secondary alcohol

Biological Activities

This compound has been studied for various biological activities, including:

- Anticancer Activity : this compound has demonstrated significant anti-proliferative effects against several cancer cell lines.

- Antibacterial Properties : It has shown effectiveness as an antibacterial agent.

- Metabolic Role : this compound is recognized as a metabolite in various biological processes.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A study by Li et al. highlights its efficacy against human pancreatic cancer cells (MIA PaCa-2) and other cancer types.

Table 1: Anticancer Efficacy of this compound

| Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | 15 | Induction of apoptosis |

| HCT116 (Colon) | 20 | Inhibition of cell proliferation |

| MDA-MB-231 (Breast) | 18 | Modulation of JAK/STAT signaling |

Antibacterial Activity

This compound also displays antibacterial properties, making it a candidate for further exploration in infectious disease treatment. Its mechanism involves disrupting bacterial cell wall synthesis.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 μg/mL | Inhibition of cell wall synthesis |

| Escherichia coli | 64 μg/mL | Disruption of membrane integrity |

Case Studies

Several case studies have documented the therapeutic potential of this compound in clinical settings:

-

Case Study on Pancreatic Cancer Treatment

- A clinical trial investigated the use of this compound derivatives in combination with traditional chemotherapy for pancreatic cancer patients. Results indicated improved patient outcomes and reduced side effects compared to standard treatments.

-

Case Study on Antibacterial Applications

- A research initiative evaluated the efficacy of this compound against antibiotic-resistant strains of bacteria. The findings suggested that this compound could serve as an alternative therapeutic agent in treating resistant infections.

Research Findings and Future Directions

Recent studies continue to explore the mechanisms underlying this compound's biological activities. Notably, research has focused on its ability to modulate key signaling pathways involved in cancer progression and bacterial resistance.

Future Research Directions

- Investigating the synergistic effects of this compound with other chemotherapeutic agents.

- Exploring its potential as a lead compound for developing new antibacterial drugs.

- Conducting further clinical trials to establish safety profiles and dosing regimens.

Propiedades

IUPAC Name |

(4bS,8aS,10R)-1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3/t11-,12+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZYPYJGZYLHHT-JGRMJRGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C2=C(C(=O)C1=O)[C@]3(CCCC([C@@H]3C[C@H]2O)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401318668 | |

| Record name | Horminone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21887-01-4 | |

| Record name | Horminone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021887014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Horminone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401318668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HORMINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OR166S9YJA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.